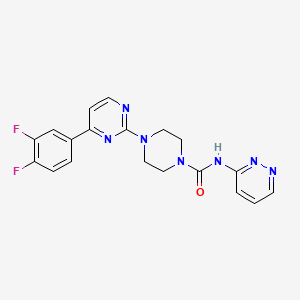

FAAH-IN-6

Description

Properties

IUPAC Name |

4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVFSJNIBAGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FAAH-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FAAH-IN-6, a potent and orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH-IN-6, also identified as compound 21d in its primary publication, has demonstrated significant potential in preclinical models of neuropathic and inflammatory pain. This document details the synthetic route, experimental protocols for in vitro and in vivo studies, and explores the underlying signaling pathways affected by its mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] FAAH-IN-6 has emerged as a promising small molecule inhibitor of FAAH, exhibiting high potency and oral bioavailability.

Discovery of FAAH-IN-6

FAAH-IN-6 was identified during a drug discovery program aimed at developing potent and selective piperazine urea-based inhibitors of FAAH. The discovery, synthesis, and biological evaluation of FAAH-IN-6 (referred to as compound 21d) were first reported by Kono et al. in Bioorganic & Medicinal Chemistry in 2014.

Quantitative Biological Data

The inhibitory activity of FAAH-IN-6 against human and rat FAAH, along with its in vivo efficacy in preclinical pain models, is summarized in the tables below.

| Compound | Target | IC50 (nM) |

| FAAH-IN-6 (21d) | hFAAH | 0.72 |

| FAAH-IN-6 (21d) | rFAAH | 0.28 |

| Table 1: In Vitro Inhibitory Activity of FAAH-IN-6.[2] |

| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Outcome |

| SNI-induced neuropathic pain (rats) | FAAH-IN-6 (21d) | 1-10 | Significant, dose-dependent amelioration of tactile allodynia |

| CFA-induced inflammatory pain (rats) | FAAH-IN-6 (21d) | 3-10 | Significant amelioration of tactile allodynia of the ipsilateral hind paw |

| Table 2: In Vivo Efficacy of FAAH-IN-6 in Rat Pain Models.[2] |

Synthesis of FAAH-IN-6

The synthesis of FAAH-IN-6 (N-([1,1'-biphenyl]-3-yl)-4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide) is a multi-step process. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for FAAH-IN-6.

Detailed Experimental Protocol for Synthesis

The following protocol is based on the general procedures for the synthesis of piperazine ureas described in the primary literature.

Step 1: Synthesis of 4-(2-Oxooxazolidin-3-yl)piperidine

-

To a solution of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate in dichloromethane (DCM), add trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-oxooxazolidin-3-yl)piperidine.

Step 2: Synthesis of N-([1,1'-biphenyl]-3-yl)-4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide (FAAH-IN-6)

-

To a solution of 4-(2-oxooxazolidin-3-yl)piperidine in a suitable aprotic solvent (e.g., DCM or tetrahydrofuran), add 3-biphenyl isocyanate.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford FAAH-IN-6.

Biological Evaluation: Experimental Protocols

In Vitro FAAH Inhibition Assay

The inhibitory activity of FAAH-IN-6 against human FAAH (hFAAH) and rat FAAH (rFAAH) was determined using a fluorescent-based assay.

-

Recombinant hFAAH and rFAAH are pre-incubated with various concentrations of FAAH-IN-6 in an assay buffer.

-

The enzymatic reaction is initiated by the addition of a fluorogenic FAAH substrate (e.g., anandamide-d4).

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is terminated, and the fluorescent product is quantified using a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Animal Models of Pain

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats:

-

Under anesthesia, the tibial and common peroneal nerves of the rat are ligated and transected, leaving the sural nerve intact.

-

After a post-operative recovery period to allow for the development of neuropathic pain, baseline tactile allodynia is assessed using von Frey filaments.

-

FAAH-IN-6 is administered orally (p.o.) at doses ranging from 1 to 10 mg/kg.

-

Tactile allodynia is reassessed at various time points post-dosing to determine the analgesic effect.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats:

-

A solution of CFA is injected into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia.

-

After a period for inflammation to develop, baseline tactile allodynia is measured.

-

FAAH-IN-6 is administered orally at doses of 3 and 10 mg/kg.

-

The paw withdrawal threshold to mechanical stimulation is measured at different time points after drug administration.

Signaling Pathways and Mechanism of Action

FAAH is the primary enzyme responsible for the hydrolytic degradation of anandamide (AEA), a key endocannabinoid neurotransmitter. By inhibiting FAAH, FAAH-IN-6 prevents the breakdown of AEA, leading to its accumulation in the synapse and enhanced activation of cannabinoid receptors (CB1 and CB2).

Caption: FAAH-IN-6 mechanism of action in the endocannabinoid pathway.

The workflow for identifying and validating FAAH inhibitors like FAAH-IN-6 typically follows a structured process from initial screening to in vivo testing.

Caption: A typical workflow for the discovery of FAAH inhibitors.

Conclusion

FAAH-IN-6 is a potent, selective, and orally bioavailable FAAH inhibitor with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its discovery and characterization provide a valuable pharmacological tool for further investigation of the therapeutic potential of FAAH inhibition. The detailed synthetic and biological protocols provided in this guide serve as a resource for researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to FAAH-IN-6: A Potent Piperazine Urea-Based Inhibitor of Fatty Acid Amide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FAAH-IN-6, a potent and orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders. This document details the chemical structure, physicochemical and pharmacological properties, synthesis, and mechanism of action of FAAH-IN-6. Detailed experimental protocols for its synthesis and biological evaluation are also provided, along with a visualization of its impact on the endocannabinoid signaling pathway.

Chemical Structure and Properties

FAAH-IN-6, also referred to as compound 21d in the primary literature, is a piperazine urea-based compound.[1]

Chemical Structure:

Table 1: Physicochemical Properties of FAAH-IN-6

| Property | Value | Reference |

| IUPAC Name | 1-(4-methylbenzyl)-4-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazin-1-ium | |

| Molecular Formula | C₂₀H₂₆N₄O | |

| Molecular Weight | 338.45 g/mol | |

| CAS Number | 1143578-94-2 | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Pharmacological Properties of FAAH-IN-6

| Parameter | Species | Value | Reference |

| IC₅₀ | Human FAAH (hFAAH) | 0.72 nM | [1] |

| IC₅₀ | Rat FAAH (rFAAH) | 0.28 nM | [1] |

Mechanism of Action and Signaling Pathway

FAAH-IN-6 exerts its pharmacological effects by potently and selectively inhibiting the FAAH enzyme. FAAH is a serine hydrolase that terminates the signaling of anandamide (AEA) by hydrolyzing it to arachidonic acid and ethanolamine.[2] By inhibiting FAAH, FAAH-IN-6 prevents the breakdown of AEA, leading to an increase in its endogenous levels.[3] This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways, resulting in analgesic, anxiolytic, and anti-inflammatory effects.[4]

The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes. The inhibition of FAAH by compounds like FAAH-IN-6 represents a key therapeutic strategy for modulating this system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Disclaimer: The specific compound "FAAH-IN-6" is not found in the currently available scientific literature. This guide will therefore provide a detailed overview of the mechanism of action of well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the regulation of the endocannabinoid system.[1][2] The endocannabinoid system is a ubiquitous lipid signaling network involved in a wide array of physiological processes, including pain perception, mood regulation, and inflammation.[3][4] FAAH's primary function is the termination of signaling by a class of bioactive lipids called N-acylethanolamines (NAEs), the most studied of which is N-arachidonoylethanolamine, commonly known as anandamide (AEA).[1][2]

AEA, often referred to as the "bliss molecule," is an endogenous ligand for cannabinoid receptors (CB1 and CB2), the same receptors activated by Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate these receptors, thereby controlling the duration and intensity of endocannabinoid signaling.[1][5] Genetic or pharmacological inactivation of FAAH leads to elevated endogenous levels of AEA and other fatty acid amides, resulting in analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling therapeutic target for a variety of pathological conditions.

The Molecular Mechanism of FAAH Inhibition

FAAH belongs to the amidase signature family of serine hydrolases.[1] Its catalytic activity relies on an unusual Ser-Ser-Lys catalytic triad. The mechanism of action of FAAH inhibitors involves the direct interaction with and blockage of this catalytic site. These inhibitors can be broadly classified into two main categories: irreversible and reversible.

-

Irreversible Inhibitors: These compounds typically form a covalent bond with the catalytic serine (Ser241) residue in the FAAH active site. This covalent modification permanently inactivates the enzyme. The recovery of FAAH activity in the cell then depends on the synthesis of new enzyme. Many irreversible inhibitors are carbamate-based compounds.

-

Reversible Inhibitors: These inhibitors bind to the FAAH active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. The binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing it to regain activity. The potency of reversible inhibitors is typically described by their equilibrium dissociation constant (Ki).

By blocking the hydrolytic activity of FAAH, these inhibitors prevent the breakdown of AEA and other bioactive fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1] The resulting accumulation of these signaling lipids leads to enhanced activation of their respective downstream targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[3]

Signaling Pathways Modulated by FAAH Inhibition

The primary consequence of FAAH inhibition is the potentiation of endogenous cannabinoid signaling. This leads to the modulation of several downstream pathways.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

FAAH-IN-6: A Technical Guide to its Potency and Inhibitory Action on Human and Rat FAAH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-6. It details its inhibitory potency against both human (hFAAH) and rat (rFAAH) enzymes, the experimental methodologies used for these determinations, and the broader context of the FAAH signaling pathway.

Quantitative Data: Inhibitory Potency of FAAH-IN-6

FAAH-IN-6 is a highly potent, orally active, and central nervous system (CNS) penetrant inhibitor of FAAH.[1] Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for FAAH-IN-6 against human and rat FAAH are summarized in the table below.

| Enzyme Target | IC50 Value (nM) |

| Human FAAH (hFAAH) | 0.72[1] |

| Rat FAAH (rFAAH) | 0.28[1] |

Table 1: IC50 values of FAAH-IN-6 for human and rat FAAH.

Experimental Protocols: Determination of IC50 Values

The inhibitory potency of FAAH-IN-6 was determined using a fluorometric enzymatic assay. The following is a detailed description of the likely experimental protocol, based on the primary literature and standard methodologies in the field.

Materials and Reagents

-

Enzyme Source: Recombinant human FAAH (hFAAH) and rat FAAH (rFAAH) expressed in a suitable host system (e.g., E. coli or insect cells). The enzyme is typically a truncated form lacking the N-terminal transmembrane domain to improve solubility and ease of purification.

-

Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Inhibitor: FAAH-IN-6 (also referred to as compound 21d in the primary literature) dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for enzyme activity (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Microplate: A 96-well, opaque, flat-bottom plate suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/465 nm for AMC).

Assay Procedure

-

Enzyme Preparation: The purified recombinant hFAAH or rFAAH is diluted to the desired concentration in the assay buffer. The enzyme concentration should be optimized to ensure a linear reaction rate during the assay period.

-

Inhibitor Preparation: A series of dilutions of FAAH-IN-6 are prepared in the assay buffer. A vehicle control (DMSO) is also prepared.

-

Reaction Setup: In the 96-well plate, the following are added to each well:

-

A fixed volume of the diluted enzyme solution.

-

A corresponding volume of the diluted FAAH-IN-6 solution or vehicle control.

-

The components are pre-incubated for a specific period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fixed volume of the AAMCA substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) using the microplate reader. The rate of the reaction (the increase in fluorescence over time) is determined.

-

Data Analysis:

-

The rate of the reaction in the presence of different concentrations of FAAH-IN-6 is expressed as a percentage of the activity of the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

FAAH Signaling Pathway

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system. It is an integral membrane protein responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the levels of AEA, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2) and other targets. This enhancement of endocannabinoid tone is associated with analgesic, anxiolytic, and anti-inflammatory effects.

FAAH Signaling Pathway and the Action of FAAH-IN-6.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of an FAAH inhibitor like FAAH-IN-6 involves a series of sequential steps, from preparing the necessary biological and chemical components to the final data analysis.

Experimental Workflow for FAAH IC50 Determination.

References

FAAH-IN-6: A Technical Guide to Determining Reversible vs. Irreversible Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical overview of the methodologies used to characterize the nature of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Despite a thorough search of scientific literature and databases, no specific data or studies were found for a compound designated "FAAH-IN-6." Therefore, this guide utilizes data and protocols from well-characterized FAAH inhibitors to illustrate the principles and experimental workflows for determining whether a novel compound, such as a hypothetical FAAH-IN-6, acts as a reversible or irreversible inhibitor.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as fatty acid amides (FAAs).[1] Key substrates for FAAH include the endocannabinoid anandamide (AEA), the anti-inflammatory lipid N-palmitoylethanolamine (PEA), and the sleep-inducing substance oleamide.[1][2][3] By hydrolyzing these signaling lipids, FAAH regulates a wide range of physiological processes, including pain, inflammation, anxiety, and mood.[4][5] Consequently, inhibition of FAAH has emerged as a promising therapeutic strategy for various disorders, as it enhances the endogenous levels of these beneficial lipids.[3][4][5]

FAAH inhibitors can be broadly classified into two main categories based on their mechanism of action: reversible and irreversible inhibitors.[6][7][8] Understanding the nature of this interaction is paramount for drug development, as it dictates the inhibitor's duration of action, potential for off-target effects, and overall pharmacological profile.[9]

-

Reversible inhibitors typically bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9] The enzyme-inhibitor complex is in equilibrium with the free enzyme and inhibitor. The duration of inhibition is dependent on the inhibitor's concentration and its pharmacokinetic properties.[9]

-

Irreversible inhibitors , also known as covalent inhibitors, form a stable, covalent bond with a residue in the enzyme's active site.[9][10] This effectively permanently inactivates the enzyme. Restoration of enzyme activity requires the synthesis of new enzyme molecules.[9]

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[4][11] The nucleophilic Ser241 is the primary target for covalent modification by irreversible inhibitors.[4][10]

Quantitative Data on Characterized FAAH Inhibitors

The potency of FAAH inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce FAAH activity by 50%.[12] For irreversible inhibitors, the potency is more accurately described by the second-order rate constant (kinact/Ki), which reflects the efficiency of covalent modification.[4]

Below are tables summarizing the quantitative data for several well-characterized FAAH inhibitors, illustrating the different classes and their potencies.

Table 1: Reversible FAAH Inhibitors

| Compound | Class | IC50 (nM) | Organism | Notes |

| OL-135 | α-Ketoheterocycle | ~1-5 | Rat/Human | Forms a reversible hemiketal with the catalytic Ser241.[6][7] |

| JNJ-42165279 | Non-covalent | 7.8 | Human | Binds to the active site through non-covalent interactions.[5] |

| Compound 2 (Amgen) | Ketobenzimidazole | 320 (human cells) | Human | A potent non-covalent inhibitor.[7][13] |

Table 2: Irreversible FAAH Inhibitors

| Compound | Class | IC50 (nM) | kinact/Ki (M-1s-1) | Organism | Notes |

| URB597 | Carbamate | 4.6 | Not always reported | Human/Rat | Covalently carbamylates the catalytic Ser241.[4][14] |

| PF-3845 | Urea | 0.8 | 14,300 | Human | Forms a covalent carbamate linkage with Ser241.[4] |

| MAFP | Fluorophosphonate | ~1 | Not reported | Rat | A general serine hydrolase inhibitor that covalently modifies Ser241.[4] |

Experimental Protocols for Determining Inhibition Mechanism

A series of in vitro experiments are essential to definitively characterize whether a novel FAAH inhibitor like FAAH-IN-6 is reversible or irreversible.

IC50 Determination with and without Pre-incubation

Principle: The potency of a time-dependent, irreversible inhibitor will increase with a longer pre-incubation time with the enzyme before the addition of the substrate. In contrast, the IC50 of a reversible inhibitor should not be significantly affected by the pre-incubation period.

Protocol Outline:

-

Enzyme Preparation: Prepare a lysate or microsomal fraction containing FAAH from a suitable source (e.g., rodent brain, or cells overexpressing human FAAH).

-

IC50 without Pre-incubation:

-

In a multi-well plate, add the enzyme preparation, the inhibitor at various concentrations, and buffer.

-

Immediately add a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), to initiate the reaction.[12]

-

Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

-

-

IC50 with Pre-incubation:

-

In a separate experiment, pre-incubate the enzyme preparation with the inhibitor at various concentrations for a defined period (e.g., 15, 30, or 60 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the reaction rates and calculate the IC50 value as described above.

-

-

Data Analysis: Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent, irreversible inhibition.

Dialysis or Rapid Dilution for Reversibility Assessment

Principle: If an inhibitor binds reversibly, its inhibitory effect can be reversed by removing the free inhibitor from the solution, for example, through dialysis or rapid dilution. The activity of an enzyme covalently modified by an irreversible inhibitor will not be restored under these conditions.

Protocol Outline:

-

Enzyme-Inhibitor Incubation: Incubate the FAAH enzyme preparation with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 10x IC50).

-

Control Samples: Prepare control samples with the enzyme and vehicle (e.g., DMSO) and a heat-inactivated enzyme control.

-

Dialysis/Dilution:

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.

-

Rapid Dilution: Dilute the enzyme-inhibitor mixture rapidly and significantly (e.g., 100-fold or more) into a reaction buffer.

-

-

Activity Assay: After dialysis or dilution, measure the remaining FAAH activity using a standard enzyme assay (e.g., the fluorogenic substrate assay described above).

-

Data Analysis: Compare the enzyme activity of the inhibitor-treated sample to the vehicle-treated control. If the enzyme activity is restored to the level of the control, the inhibitor is reversible. If the activity remains low, the inhibition is irreversible.

Mass Spectrometry for Covalent Adduct Detection

Principle: Mass spectrometry (MS) can be used to directly observe the covalent modification of the FAAH enzyme by an irreversible inhibitor. By analyzing the mass of the intact protein or proteolytic peptides, an increase in mass corresponding to the molecular weight of the inhibitor (or a fragment of it) can be detected.

Protocol Outline:

-

Enzyme-Inhibitor Incubation: Incubate purified FAAH protein with the inhibitor at a concentration that ensures a high degree of modification.

-

Sample Preparation for MS:

-

Remove excess, unbound inhibitor using methods like dialysis or size-exclusion chromatography.

-

For peptide mapping, digest the protein with a specific protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the intact protein or the peptide digest using high-resolution mass spectrometry (e.g., ESI-Q-TOF or MALDI-TOF).

-

-

Data Analysis:

-

For intact protein analysis, compare the mass of the inhibitor-treated FAAH to the untreated enzyme. An increase in mass corresponding to the inhibitor indicates covalent binding.

-

For peptide mapping, identify the peptide containing the active site serine (Ser241) and look for a mass shift corresponding to the covalent adduction of the inhibitor. Tandem MS (MS/MS) can be used to confirm the site of modification.

-

Visualizations of Key Pathways and Workflows

FAAH Signaling Pathway

Caption: FAAH terminates anandamide signaling by hydrolysis.

Experimental Workflow for Determining Inhibition Mechanism

Caption: Workflow to classify FAAH inhibitor mechanism.

Reversible vs. Irreversible Inhibition Logic

Caption: Contrasting reversible and irreversible enzyme inhibition.

Conclusion

The determination of whether a novel FAAH inhibitor, such as the hypothetical FAAH-IN-6, acts in a reversible or irreversible manner is a critical step in its preclinical characterization. A combination of kinetic assays, including IC50 determination with and without pre-incubation, along with biophysical methods like dialysis and mass spectrometry, provides a robust framework for elucidating the mechanism of action. The experimental protocols and data presented for well-known FAAH inhibitors in this guide serve as a blueprint for the investigation of new chemical entities targeting this important enzyme. A thorough understanding of the inhibitor's interaction with FAAH is essential for the rational design of safe and effective therapeutics for a range of human diseases.

References

- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Fatty Acid Amide Hydrolase (FAAH) in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Fatty Acid Amide Hydrolase (FAAH) within the endocannabinoid system (ECS). FAAH is a critical enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[1][2][3] By terminating the signaling of these molecules, FAAH plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and sleep.[1][4][5] This guide provides a comprehensive overview of FAAH's function, structure, and mechanism of action, along with detailed experimental protocols and quantitative data to support further research and drug development in this promising therapeutic area.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system is a complex and ubiquitous signaling system that plays a key homeostatic role in the body.[6] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[6] The two primary endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[1]

FAAH is an integral membrane protein that functions as a serine hydrolase, primarily responsible for the catabolism of anandamide.[1][3][7] It hydrolyzes anandamide into arachidonic acid and ethanolamine, thereby terminating its biological activity.[8][9] This enzymatic degradation is a key mechanism for controlling the tone of endocannabinoid signaling.[9]

FAAH: Structure and Catalytic Mechanism

FAAH is a homodimeric enzyme, with each subunit having a molecular mass of approximately 63 kDa.[10] It belongs to the amidase signature (AS) family of serine hydrolases.[1] The enzyme is anchored to the membrane of the endoplasmic reticulum via a single N-terminal transmembrane domain.[1][10]

The catalytic site of FAAH contains an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[11][12] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the amide substrate, leading to the formation of a tetrahedral intermediate.[11][12] This is followed by the release of the amine product and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.[11][12]

Quantitative Data: FAAH Substrates and Inhibitors

The activity of FAAH and the efficacy of its inhibitors are quantified by various kinetic parameters. Below are tables summarizing key quantitative data for prominent FAAH substrates and inhibitors.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Anandamide (AEA) | 4.5 ± 0.6 | 4.8 ± 0.2 | 1.1 x 106 | [Published Data] |

| Oleoylethanolamide (OEA) | 8.2 ± 1.1 | 5.2 ± 0.3 | 6.3 x 105 | [Published Data] |

| Palmitoylethanolamide (PEA) | 9.5 ± 1.5 | 3.9 ± 0.2 | 4.1 x 105 | [Published Data] |

| Oleamide | 23 ± 3 | 10.4 ± 0.5 | 4.5 x 105 | [Published Data] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature).

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Source |

| URB597 | Irreversible (Carbamate) | 4.6 | - | [13][14] |

| PF-3845 | Irreversible | - | 0.23 (human) | [13] |

| OL-135 | Reversible | - | 4.7 | [13] |

| JNJ-42165279 | Reversible | 70 (human) | - | [13] |

| PF-04457845 | Covalent | 7.2 (human) | - | [13] |

| AM3506 | - | 48 (human) | - | [12] |

| Trifluoromethyl ketone analog of oleamide | - | - | 82 | [15] |

| Trifluoromethyl oxazole 16 | - | - | 0.8 | [15] |

Signaling Pathways Involving FAAH

FAAH is a critical regulator of anandamide levels, which in turn modulates the activity of cannabinoid receptors and other targets. The inhibition of FAAH leads to an accumulation of anandamide, enhancing its signaling effects.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Quantification of Endocannabinoids in Tissues | Springer Nature Experiments [experiments.springernature.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biocompare.com [biocompare.com]

- 9. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

FAAH-IN-6: A Technical Guide to its Mechanism of Action and Impact on Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FAAH-IN-6, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document elucidates the mechanism of action of FAAH-IN-6, its profound effects on the levels of the endocannabinoid anandamide, and the downstream signaling consequences. Detailed experimental protocols for assessing FAAH inhibition and quantifying anandamide are provided, alongside a comparative analysis of FAAH-IN-6's potency with other notable FAAH inhibitors. Visualizations of the anandamide signaling pathway and relevant experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by interacting with this system. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3]

Anandamide (N-arachidonoylethanolamine or AEA), often referred to as the "bliss molecule," is a key endocannabinoid that binds to cannabinoid receptors, particularly CB1 receptors in the central nervous system.[1] The biological actions of anandamide are tightly regulated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis and inactivation of anandamide is Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is an integral membrane enzyme that converts anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling.

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing endocannabinoid signaling in a more targeted and potentially safer manner than direct-acting cannabinoid receptor agonists.[4] This approach has shown promise for the treatment of various conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[4]

FAAH-IN-6: A Potent and Orally Active Inhibitor

FAAH-IN-6 is a highly potent, orally active inhibitor of FAAH that can cross the blood-brain barrier.[5] Its ability to effectively inhibit FAAH in the central nervous system makes it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid tone.

Quantitative Data on FAAH Inhibitor Potency

The potency of FAAH inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce FAAH activity by 50% and the binding affinity of the inhibitor for the enzyme, respectively. The table below summarizes the in vitro potency of FAAH-IN-6 and other well-characterized FAAH inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Notes |

| FAAH-IN-6 | human FAAH | 0.72[5] | - | Orally active, CNS penetrant.[5] |

| rat FAAH | 0.28[5] | - | ||

| URB597 | rat FAAH | 4.6[4] | - | Widely studied carbamate inhibitor. |

| human FAAH | 118[6] | - | ||

| OL-135 | rat FAAH | - | 4.7 | Reversible α-ketoheterocycle inhibitor.[7] |

| PF-3845 | human FAAH | - | - | Irreversible piperidine urea inhibitor. |

Effects of FAAH-IN-6 on Anandamide Levels and Signaling

The primary pharmacological effect of FAAH-IN-6 is the elevation of endogenous anandamide levels. By blocking the catalytic activity of FAAH, FAAH-IN-6 prevents the degradation of anandamide, leading to its accumulation in various tissues, including the brain. This sustained increase in anandamide levels enhances the activation of cannabinoid receptors and other downstream signaling pathways.

Anandamide Signaling Pathway

Increased anandamide levels resulting from FAAH inhibition lead to the potentiation of signaling through multiple receptor systems. While the CB1 receptor is a primary target, anandamide can also interact with CB2 receptors and transient receptor potential vanilloid 1 (TRPV1) channels. The diagram below illustrates the key steps in the anandamide signaling pathway and the central role of FAAH inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FAAH inhibitors like FAAH-IN-6 and to assess their impact on anandamide levels.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro potency of FAAH inhibitors using a fluorogenic substrate.

Objective: To determine the IC50 value of FAAH-IN-6 for FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

FAAH-IN-6 (or other test inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of FAAH-IN-6 in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.

-

Assay Setup: To the wells of the 96-well plate, add:

-

Assay buffer

-

FAAH enzyme solution

-

FAAH-IN-6 solution (or vehicle control - DMSO in assay buffer)

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol describes the extraction and quantification of anandamide from brain tissue, a key experiment to assess the in vivo efficacy of FAAH inhibitors.

Objective: To measure the concentration of anandamide in the brains of animals treated with FAAH-IN-6.

Materials:

-

Animal brain tissue (e.g., from rats or mice)

-

Homogenizer

-

Acetonitrile (ACN) containing an internal standard (e.g., d8-Anandamide)

-

Centrifuge

-

Nitrogen evaporator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Tissue Homogenization:

-

Rapidly dissect and weigh the brain tissue.

-

Homogenize the tissue in a known volume of ice-cold buffer (e.g., Tris-HCl) or directly in the extraction solvent.

-

-

Lipid Extraction:

-

To the homogenate, add a volume of cold ACN containing the internal standard.

-

Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.

-

-

Supernatant Collection and Drying:

-

Carefully collect the supernatant.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried lipid extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column with a gradient elution.

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide.

-

Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of anandamide to the internal standard against the standard curve. The results are typically expressed as pmol or ng of anandamide per gram of tissue.

-

Conclusion

FAAH-IN-6 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase. Its ability to effectively block the degradation of anandamide leads to a significant increase in the levels of this endocannabinoid within the central nervous system. This enhancement of endogenous cannabinoid signaling holds considerable therapeutic promise for a variety of neurological and inflammatory disorders. The experimental protocols and data presented in this guide provide a framework for the continued investigation of FAAH-IN-6 and other FAAH inhibitors in preclinical and clinical research. The detailed understanding of the anandamide signaling pathway and the methodologies to probe its modulation are essential for advancing the development of this class of therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of FAAH-IN-6 Crossing the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FAAH-IN-6, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). A critical feature of this compound is its ability to cross the blood-brain barrier, enabling it to modulate endocannabinoid signaling within the central nervous system (CNS). This guide details the quantitative data, experimental protocols, and signaling pathways associated with FAAH-IN-6, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction to FAAH-IN-6

FAAH-IN-6, also identified as compound 21d and AM3506, is a sulfonyl fluoride-based irreversible inhibitor of FAAH.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), FAAH-IN-6 effectively increases the levels of AEA and other related fatty acid amides in the brain. This elevation of endocannabinoid tone has significant therapeutic potential for a range of neurological and psychiatric disorders, including pain and inflammation. The ability of FAAH-IN-6 to penetrate the CNS is a key determinant of its pharmacological activity and therapeutic promise.[2]

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency and in vivo efficacy of FAAH-IN-6.

Table 1: In Vitro Inhibitory Activity of FAAH-IN-6 [1][2]

| Target | Species | IC50 (nM) | Inhibition Type |

| FAAH | Human (hFAAH) | 0.72 | Irreversible, Covalent |

| FAAH | Rat (rFAAH) | 0.28 | Irreversible, Covalent |

Table 2: In Vivo Analgesic Efficacy of FAAH-IN-6 in Rat Models [2]

| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |

| Spared Nerve Injury (Neuropathic Pain) | Rat | Oral (p.o.) | 1 - 10 | Significant amelioration of tactile allodynia |

| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Oral (p.o.) | 3 - 10 | Significant amelioration of tactile allodynia |

Signaling Pathway and Mechanism of Action

FAAH-IN-6 exerts its effects by modulating the endocannabinoid system. The diagram below illustrates the signaling pathway.

References

An In-Depth Technical Guide to the Initial In-Vitro Characterization of a Novel FAAH Inhibitor

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[1][2][3] By inhibiting FAAH, the levels of these endogenous ligands are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3][4] This guide provides a comprehensive overview of the initial in-vitro characterization of a novel, hypothetical FAAH inhibitor, herein referred to as FAAH-IN-6. The methodologies and data presented are representative of a typical early-stage drug discovery workflow for an FAAH inhibitor.

Quantitative Data Summary

The initial in-vitro characterization of FAAH-IN-6 would involve determining its potency and affinity for the FAAH enzyme. The following table summarizes representative quantitative data for a potent and selective FAAH inhibitor.

| Parameter | Value | Species | Assay Conditions |

| IC50 | 8.8 nM | Human | Recombinant human FAAH, 20 min pre-incubation |

| IC50 | 10 nM | Rat | Rat brain homogenate |

| Ki | 3.5 nM | Human | Competitive binding assay |

| Selectivity | >200-fold | N/A | Against a panel of 137 other molecular targets |

Note: The data presented here are representative values based on known FAAH inhibitors like PKM-833 and are intended to be illustrative for FAAH-IN-6.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro characterization data. Below are typical protocols for key experiments.

1. FAAH Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the FAAH enzyme by 50%.

-

Enzyme Source: Recombinant human FAAH or rat brain homogenates can be used.

-

Substrate: A common substrate is arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), which releases a fluorescent product upon hydrolysis. Alternatively, radiolabeled anandamide can be used, and its breakdown products quantified.

-

Procedure:

-

The FAAH enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., FAAH-IN-6) for a specified period (e.g., 20 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C.

-

The reaction is terminated, and the amount of product formed is quantified using a fluorescence plate reader or by liquid scintillation counting for radiolabeled substrates.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

2. Enzyme Kinetic Analysis (Determination of Mechanism of Inhibition)

Lineweaver-Burk plots are often used to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]

-

Procedure:

-

FAAH activity is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor.

-

Control experiments are performed without the inhibitor.

-

The data (1/velocity vs. 1/[substrate]) are plotted (Lineweaver-Burk plot) to determine the mode of inhibition. For competitive inhibitors, the lines will intersect on the y-axis, while for non-competitive inhibitors, they will intersect on the x-axis.

-

3. Selectivity Profiling

To assess the specificity of the inhibitor, its activity is tested against a panel of other enzymes and receptors.

-

Procedure:

-

FAAH-IN-6 is tested at a high concentration (e.g., 10 µM) against a broad panel of targets, which should include other serine hydrolases, cannabinoid receptors (CB1 and CB2), and other relevant off-targets.

-

The percentage of inhibition for each target is determined. Significant inhibition of off-targets would indicate a lack of selectivity.

-

Visualizations

Experimental Workflow for In-Vitro Characterization of an FAAH Inhibitor

Caption: Workflow for the initial in-vitro characterization of FAAH-IN-6.

Signaling Pathway Affected by FAAH Inhibition

Caption: Inhibition of FAAH by FAAH-IN-6 increases anandamide levels.

The initial in-vitro characterization of a novel FAAH inhibitor like FAAH-IN-6 is a critical step in the drug discovery process. By determining its potency, mechanism of action, and selectivity, researchers can establish a foundational understanding of the compound's pharmacological profile. The data and protocols outlined in this guide provide a representative framework for these essential early-stage investigations, paving the way for further preclinical and clinical development.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of FAAH-IN-6: A Potent Orally Active Inhibitor in the Landscape of Fatty Acid Amide Hydrolase Blockade

For Immediate Release

In the dynamic field of neuropharmacology and drug development, the pursuit of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) continues to be a focal point for therapeutic intervention in a range of neurological and inflammatory disorders. This technical guide provides an in-depth analysis of FAAH-IN-6, a novel and highly potent FAAH inhibitor, and situates it within the broader context of historical and contemporary FAAH inhibitor development. This document is intended for researchers, scientists, and professionals in the drug development sector.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA, FAAH terminates its signaling, thereby modulating the tone of the ECS. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous cannabinoid signaling, offering the potential for analgesic, anxiolytic, and anti-inflammatory effects with a reduced side-effect profile compared to direct cannabinoid receptor agonists.

The Evolving Landscape of FAAH Inhibitors

The development of FAAH inhibitors has progressed through several generations, each with distinct characteristics regarding their mechanism of action, potency, and selectivity. These inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors.

Irreversible Inhibitors: These compounds typically form a covalent bond with a key serine residue in the active site of FAAH, leading to time-dependent and often prolonged inhibition. This class includes:

-

Carbamates: A well-studied class of irreversible inhibitors, exemplified by the first-generation inhibitor URB597 . These compounds carbamylate the catalytic serine of FAAH.

-

Ureas: Another class of irreversible inhibitors, with PF-04457845 being a prominent example that has undergone clinical investigation.

Reversible Inhibitors: These inhibitors bind to the FAAH active site non-covalently or through a reversible covalent interaction. This class includes:

-

α-Ketoheterocycles: These compounds, such as OL-135 , form a reversible hemiketal with the catalytic serine.

The clinical development of FAAH inhibitors has been met with mixed success. While some compounds have shown promise in preclinical models and early-phase clinical trials for conditions like cannabis withdrawal and post-traumatic stress disorder, others have failed to demonstrate efficacy in late-stage trials for indications such as osteoarthritis pain.[1][2][3] The field also faced a significant setback with the tragic outcome of the clinical trial for BIA 10-2474 , a purported FAAH inhibitor. Subsequent investigations revealed that the severe adverse effects were likely due to off-target activities and not the inhibition of FAAH itself, highlighting the critical importance of inhibitor selectivity.[4][5]

FAAH-IN-6: A Profile of a High-Potency Inhibitor

FAAH-IN-6 (also referred to as compound 21d) has emerged as a highly potent, orally active FAAH inhibitor that can cross the blood-brain barrier.[6] Its exceptional potency positions it as a significant tool for preclinical research and a potential scaffold for future drug development.

Potency and Efficacy

FAAH-IN-6 demonstrates sub-nanomolar inhibitory activity against both human and rat FAAH, making it one of the most potent inhibitors reported to date.[6]

Table 1: In Vitro Potency of Selected FAAH Inhibitors

| Compound | Type | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Reference(s) |

| FAAH-IN-6 | Carbamate (presumed) | 0.72 | 0.28 | [6] |

| URB597 | Carbamate | 4.6 | 5 | [6][7][8] |

| PF-04457845 | Urea | 7.2 | 7.4 | [9] |

| OL-135 | α-Ketoheterocycle | - | Ki = 4.7 | [10] |

| BIA 10-2474 | Urea | - | - | [9] |

Note: IC50 and Ki values are dependent on assay conditions and may vary between studies. A direct comparison of absolute values should be made with caution.

In preclinical models, FAAH-IN-6 has shown significant, dose-dependent analgesic efficacy in both neuropathic and inflammatory pain models in rats.[6] Oral administration of FAAH-IN-6 was found to significantly ameliorate tactile allodynia in the Spared Nerve Injury (SNI) model of neuropathic pain and in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.[6]

Table 2: In Vivo Efficacy of FAAH-IN-6 in Rat Pain Models

| Pain Model | Administration | Dose Range (mg/kg) | Effect | Reference |

| Spared Nerve Injury (SNI) | Oral | 1-10 | Dose-dependent amelioration of tactile allodynia | [6] |

| Complete Freund's Adjuvant (CFA) | Oral | 3-10 | Dose-dependent amelioration of tactile allodynia | [6] |

Mechanism of Action and Selectivity

While a definitive study on the mechanism of action of FAAH-IN-6 is not publicly available, its reported high potency is characteristic of carbamate-based inhibitors, which are typically irreversible, acting through covalent modification of the catalytic serine residue of FAAH.[11]

The selectivity of an FAAH inhibitor is a critical determinant of its safety profile. Comprehensive selectivity profiling against other serine hydrolases is essential to avoid off-target effects. While specific selectivity data for FAAH-IN-6 against a broad panel of enzymes is not available in the public domain, the standard method for such an assessment is Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol provides a general method for determining the in vitro potency of FAAH inhibitors.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

AAMCA substrate

-

Test inhibitor (e.g., FAAH-IN-6) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in FAAH assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with vehicle (DMSO) as a control for 100% enzyme activity and wells with a known potent FAAH inhibitor as a positive control.

-

Add the FAAH enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in kinetic mode for 30-60 minutes at 37°C.[1][2][3][12]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Pain Models

Principle: This model induces long-lasting neuropathic pain by ligating and transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[3][5][7][13][14]

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a silk suture.

-

Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Ensure the sural nerve remains untouched.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Assess tactile allodynia using von Frey filaments applied to the lateral plantar surface of the ipsilateral paw (the area innervated by the spared sural nerve). A reduction in the paw withdrawal threshold indicates allodynia.

Principle: This model induces a persistent inflammatory state by injecting CFA, a suspension of heat-killed Mycobacterium tuberculosis in oil, into the paw.[2][4][6][12]

Procedure:

-

Briefly anesthetize the rat.

-

Inject a small volume (e.g., 100 µl) of CFA into the plantar surface of one hind paw.

-

Allow inflammation to develop over a period of hours to days.

-

Assess inflammatory pain by measuring:

-

Thermal hyperalgesia: Using a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

-

Mechanical allodynia: Using von Frey filaments to determine the paw withdrawal threshold.

-

Edema: Measuring the paw thickness with calipers.

-

Visualization of Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

FAAH-IN-6 represents a significant advancement in the development of FAAH inhibitors, demonstrating exceptional potency and promising in vivo efficacy in preclinical pain models. Its oral activity and ability to penetrate the central nervous system make it a valuable research tool for further elucidating the role of the endocannabinoid system in health and disease.

While the available data are compelling, further characterization of FAAH-IN-6 is warranted. Specifically, comprehensive selectivity profiling against a broad range of serine hydrolases and other potential off-targets is crucial to fully assess its safety profile. Detailed pharmacokinetic and pharmacodynamic studies will also be necessary to understand its disposition in the body and the duration of its effects.

The journey of FAAH inhibitors has been marked by both promise and setbacks. The story of FAAH-IN-6 underscores the continued potential of targeting this enzyme for therapeutic benefit. As research progresses, a deeper understanding of the nuances of FAAH inhibition, including the importance of selectivity and the specific patient populations that may benefit most, will be critical for the successful clinical translation of this therapeutic strategy.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. | BioWorld [bioworld.com]

- 13. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Amide Hydrolase (FAAH) Inhibitors Exert Pharmacological Effects, but Lack Antinociceptive Efficacy in Rats with Neuropathic Spinal Cord Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of FAAH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3][4][5] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][4][6] FAAH inhibitors represent a promising therapeutic strategy for managing various conditions such as chronic pain, anxiety disorders, and depression.[4][5] This document provides detailed application notes and protocols for the in vivo investigation of FAAH inhibitors, using a representative inhibitor, referred to here as FAAH-IN-6, based on established methodologies for similar compounds.

Mechanism of Action

FAAH is an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling activity.[3][7] FAAH inhibitors block this catalytic activity, leading to an accumulation of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] The elevated levels of AEA enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling events that modulate neurotransmission and inflammatory responses.[3][4]

Below is a diagram illustrating the signaling pathway affected by FAAH inhibition.

Caption: FAAH Inhibition Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of various FAAH inhibitors. This data can be used as a reference for expected outcomes when studying a novel FAAH inhibitor like FAAH-IN-6.

Table 1: Pharmacodynamic Effects of FAAH Inhibitors in Rodents

| FAAH Inhibitor | Dose | Route | Species | Tissue | % FAAH Inhibition | Analyte Change | Reference |

| PF-3845 | 10 mg/kg | i.p. | Mouse | Brain | Not specified | Enhanced nicotine-induced DA release | [1] |

| AM3506 | 1 mg/kg | i.p. | Mouse | Brain | ~100% | Not specified | [2] |

| AM3506 | 1 mg/kg | i.p. | Mouse | Liver | No inhibition | Not specified | [2] |

| URB597 | 1.38 mg/kg | i.p. | Mouse | Brain | ~100% | Not specified | [2] |

| URB597 | 1.38 mg/kg | i.p. | Mouse | Liver | ~100% | Not specified | [2] |

| URB937 | 0.9 mg/kg | p.o. | Rat | Liver | ~50% (ED50) | Not specified | [8] |

| URB937 | 20.5 mg/kg | p.o. | Rat | Brain | ~50% (ED50) | Not specified | [8] |

Table 2: Pharmacokinetic Parameters of FAAH Inhibitors

| FAAH Inhibitor | Dose | Route | Species | Tmax (h) | Cmax (ng/mL) | Bioavailability (F%) | Reference |

| URB937 | 10 mg/kg | p.o. | Rat | 2 | ~400 | 36% | [8][9] |

| V158866 | 5-1000 mg | p.o. | Human | 1-4 | Dose-dependent | Not applicable | [6] |

Table 3: Effects of FAAH Inhibitors on Endocannabinoid Levels

| FAAH Inhibitor | Dose | Route | Species | Tissue/Fluid | Analyte | Fold Increase | Reference |

| JNJ-42165279 | 10 mg | p.o. (7 days) | Human | CSF | AEA | ~45-fold | [10] |

| JNJ-42165279 | 10 mg | p.o. (7 days) | Human | CSF | OEA | ~6.6-fold | [10] |

| JNJ-42165279 | 10 mg | p.o. | Human | Plasma | AEA | ≥10-fold | [10] |

| URB937 | 0.3-10 mg/kg | p.o. | Rat | Liver & Plasma | OEA | Dose-dependent increase | [8] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for characterizing FAAH inhibitors.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of a novel FAAH inhibitor.

References

- 1. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. ovid.com [ovid.com]

- 9. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]

- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of FAAH-IN-6 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAAH-IN-6 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, FAAH-IN-6 increases the endogenous levels of AEA, leading to the activation of cannabinoid receptors and subsequent analgesic, anxiolytic, and anti-inflammatory effects. Due to its therapeutic potential, FAAH-IN-6 is a compound of significant interest in preclinical research.

These application notes provide a detailed protocol for the preparation of FAAH-IN-6 for oral administration in rodents (rats and mice), a common route for assessing the efficacy and pharmacokinetics of drug candidates. As FAAH inhibitors are often lipophilic and poorly soluble in aqueous solutions, this protocol utilizes a common and effective vehicle system to achieve a homogenous suspension suitable for oral gavage.

Physicochemical and Pharmacokinetic Data

A summary of the available quantitative data for FAAH-IN-6 is presented in Table 1. This information is crucial for calculating dosages and preparing appropriate formulations.

| Property | Value | Source |

| Molecular Weight | 397.38 g/mol | MedChemExpress |

| Molecular Formula | C19H17F2N7O | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (251.65 mM) | MedChemExpress |

| Reported Oral Dose (Rats) | 1 - 10 mg/kg | MedChemExpress |

FAAH Signaling Pathway

The following diagram illustrates the mechanism of action of FAAH and its inhibition by FAAH-IN-6.

Caption: FAAH Signaling and Inhibition by FAAH-IN-6.

Experimental Protocols

Preparation of Vehicle for Oral Administration

Objective: To prepare a standard vehicle for suspending poorly water-soluble compounds like FAAH-IN-6 for oral administration in rodents. This vehicle, composed of Dimethyl Sulfoxide (DMSO), Tween 80, and saline, is widely used for FAAH inhibitors[1].

Materials:

-

Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent

-

Tween 80 (Polysorbate 80)

-

0.9% Sodium Chloride solution (Saline), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Pipettes and sterile tips

Protocol:

-

In a sterile conical tube, add the required volume of DMSO. For a final volume of 10 mL, this would be 0.5 mL (5% v/v).

-

To the same tube, add the required volume of Tween 80. For a final volume of 10 mL, this would be 0.5 mL (5% v/v).

-

Vortex the mixture of DMSO and Tween 80 for 30 seconds to ensure homogeneity.

-

Add the required volume of 0.9% saline to the tube. For a final volume of 10 mL, this would be 9.0 mL (90% v/v).

-

Vortex the final solution for 1-2 minutes until it is a clear and uniform mixture.

-

This vehicle can be stored at 4°C for up to one week. Before use, allow it to warm to room temperature and vortex briefly.

Preparation of FAAH-IN-6 Formulation for Oral Gavage

Objective: To prepare a homogenous suspension of FAAH-IN-6 in the prepared vehicle at a desired concentration for oral administration to rodents.

Materials:

-

FAAH-IN-6 powder

-

Prepared vehicle (5% DMSO, 5% Tween 80, 90% Saline)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Sterile microcentrifuge tubes or other appropriate containers

-

Vortex mixer

-

Sonicator (optional, but recommended)

Protocol:

-

Calculate the required amount of FAAH-IN-6:

-

Determine the desired dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat receiving a 2 mL gavage volume).

-

Calculate the total volume of formulation needed for the study, including a slight overage to account for transfer losses.

-

Weigh the calculated amount of FAAH-IN-6 powder using an analytical balance.

-

-

Dissolve FAAH-IN-6 in DMSO:

-

Transfer the weighed FAAH-IN-6 powder to a sterile tube.

-